Structural Distinction: Pyrrolidine Ring Replaces Piperidine Moiety of Rapamycin
Prolylrapamycin contains a pyrrolidine ring (5-membered nitrogen heterocycle) in place of the piperidine ring (6-membered) present in rapamycin [1]. This modification was definitively confirmed by 1H and 13C NMR, HRMS, FT-IR, and DSC analyses [1].
| Evidence Dimension | Core heterocyclic ring structure |
|---|---|
| Target Compound Data | Pyrrolidine ring (C4H9N, 5-membered) |
| Comparator Or Baseline | Piperidine ring (C5H11N, 6-membered) in rapamycin |
| Quantified Difference | Structural substitution at the 21-position; 14 Da mass reduction |
| Conditions | NMR in DMSO-d6, HRMS, FT-IR, DSC |
Why This Matters
This definitive structural distinction confirms the need for a specific Prolylrapamycin reference material in impurity analysis, as generic rapamycin cannot serve as an adequate standard.
- [1] Mortoni, A., Castelli, E., Recca, T., & Quadrelli, P. (2024). Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study. The Journal of Antibiotics, 77, 345–352. View Source
